![molecular formula C13H12BrNO2 B7503596 N-[(4-bromophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503596.png)
N-[(4-bromophenyl)methyl]-N-methylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-bromophenyl)methyl]-N-methylfuran-3-carboxamide, also known as BMS-986165, is a small molecule inhibitor of TYK2 and JAK1. It is currently being studied for its potential therapeutic use in treating autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
Mecanismo De Acción
N-[(4-bromophenyl)methyl]-N-methylfuran-3-carboxamide works by inhibiting the activity of TYK2 and JAK1, which are enzymes involved in the signaling pathways of cytokines, such as interleukin-23 (IL-23) and interferon-gamma (IFN-γ). By blocking these enzymes, this compound reduces the production of pro-inflammatory cytokines and prevents the activation of immune cells that contribute to autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and improve disease symptoms in preclinical models of autoimmune diseases, such as psoriasis and rheumatoid arthritis. It has also been found to modulate immune cell function and reduce the production of pro-inflammatory cytokines. However, the exact biochemical and physiological effects of this compound are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(4-bromophenyl)methyl]-N-methylfuran-3-carboxamide in lab experiments is its specificity for TYK2 and JAK1, which allows for targeted inhibition of cytokine signaling pathways. However, one limitation is the low yield of the synthesis process, which can make it difficult to obtain sufficient quantities of the compound for experiments.
Direcciones Futuras
There are several potential future directions for the study of N-[(4-bromophenyl)methyl]-N-methylfuran-3-carboxamide. One direction is to further investigate its safety and efficacy in clinical trials for the treatment of autoimmune diseases. Another direction is to explore its potential use in combination with other therapies, such as biologics or small molecule inhibitors of other cytokine signaling pathways. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential for use in other disease indications.
Métodos De Síntesis
The synthesis of N-[(4-bromophenyl)methyl]-N-methylfuran-3-carboxamide involves several steps, including the preparation of intermediate compounds and the final coupling of the furan-3-carboxamide group with the 4-bromophenylmethyl group. The process is complex and involves the use of various reagents and solvents. The yield of the final product is typically low, which makes the synthesis challenging and time-consuming.
Aplicaciones Científicas De Investigación
N-[(4-bromophenyl)methyl]-N-methylfuran-3-carboxamide has been studied extensively in preclinical models and has shown promising results in reducing inflammation and improving disease symptoms. It has also been tested in Phase I clinical trials, where it was found to be safe and well-tolerated in healthy volunteers.
Propiedades
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-15(13(16)11-6-7-17-9-11)8-10-2-4-12(14)5-3-10/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTPFUZLLZCETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Br)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
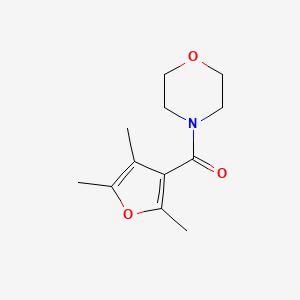

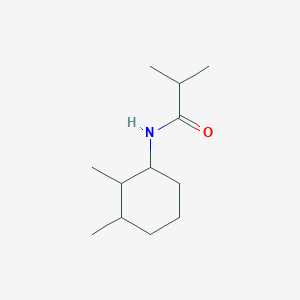
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7503550.png)
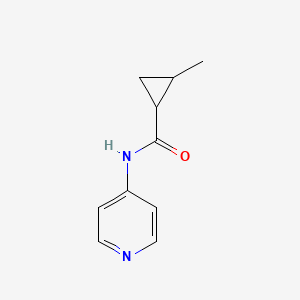
![2-Bicyclo[2.2.1]heptanyl 4-chloropyridine-2-carboxylate](/img/structure/B7503565.png)
![N-[(2-fluorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503567.png)
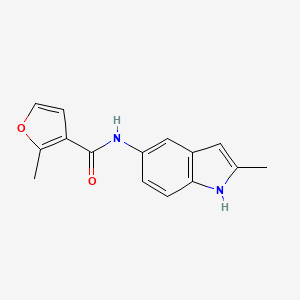
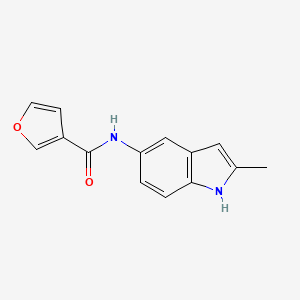

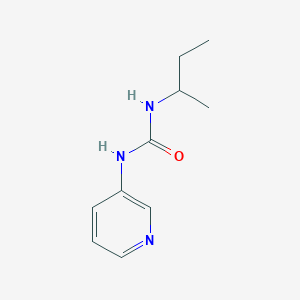


![2-cyclohexyl-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7503614.png)
